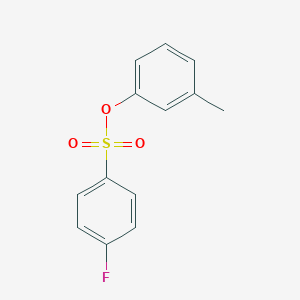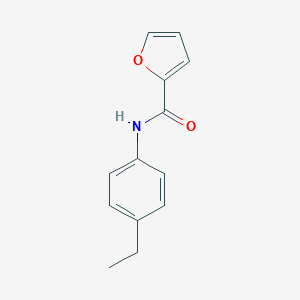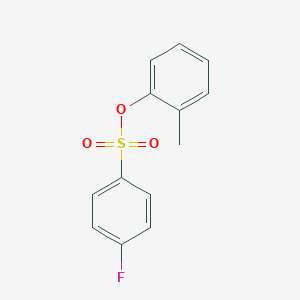
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide, also known as BFA, is a chemical compound that has been widely studied for its potential applications in scientific research. BFA belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) attached to a nitrogen atom (-NH2).
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide works by inhibiting the function of ARF, which is a protein that plays a key role in membrane trafficking. ARF is involved in the formation of transport vesicles, which are small sacs that transport molecules between different compartments in cells. N-(4-bromo-2-fluorophenyl)-2-methylpropanamide binds to a specific site on ARF, preventing it from functioning properly. This leads to the disruption of membrane trafficking and the accumulation of molecules in the endoplasmic reticulum (ER).
Biochemical and physiological effects:
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its role in membrane trafficking, N-(4-bromo-2-fluorophenyl)-2-methylpropanamide has been shown to inhibit protein synthesis and induce apoptosis (programmed cell death) in certain cell types. N-(4-bromo-2-fluorophenyl)-2-methylpropanamide has also been shown to alter the morphology of cells and induce changes in the expression of genes involved in cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-methylpropanamide in lab experiments is its specificity for ARF. N-(4-bromo-2-fluorophenyl)-2-methylpropanamide has been shown to be a highly specific inhibitor of ARF, which makes it a valuable tool for studying membrane trafficking. However, N-(4-bromo-2-fluorophenyl)-2-methylpropanamide also has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-(4-bromo-2-fluorophenyl)-2-methylpropanamide can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-bromo-2-fluorophenyl)-2-methylpropanamide. One area of interest is the development of new methods for synthesizing N-(4-bromo-2-fluorophenyl)-2-methylpropanamide and related compounds. Another area of interest is the development of new applications for N-(4-bromo-2-fluorophenyl)-2-methylpropanamide in scientific research, such as its use in the study of autophagy (the process by which cells degrade and recycle their own components). Additionally, there is ongoing research on the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methylpropanamide and its effects on different cell types, which will help to further our understanding of this important compound.
Synthesemethoden
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide can be synthesized using various methods, including the reaction of 4-bromo-2-fluoroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain N-(4-bromo-2-fluorophenyl)-2-methylpropanamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential applications in scientific research. One of the most notable applications of N-(4-bromo-2-fluorophenyl)-2-methylpropanamide is its use as a tool for studying membrane trafficking, which is the process by which cells transport molecules between different compartments. N-(4-bromo-2-fluorophenyl)-2-methylpropanamide acts by inhibiting the function of a protein called ADP-ribosylation factor (ARF), which is involved in membrane trafficking. By inhibiting ARF, N-(4-bromo-2-fluorophenyl)-2-methylpropanamide disrupts the transport of molecules between different compartments, providing researchers with a powerful tool for studying this process.
Eigenschaften
Molekularformel |
C10H11BrFNO |
|---|---|
Molekulargewicht |
260.1 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
JRAVCEYZJRRHRN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)F |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



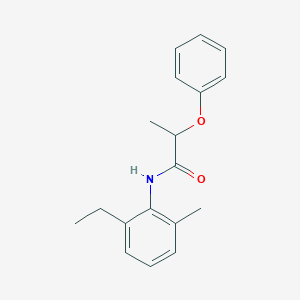
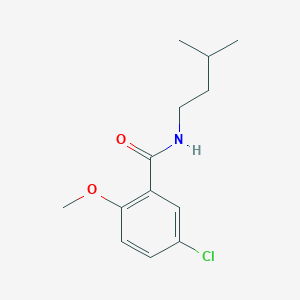
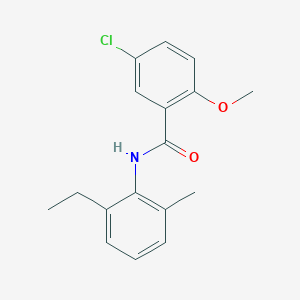
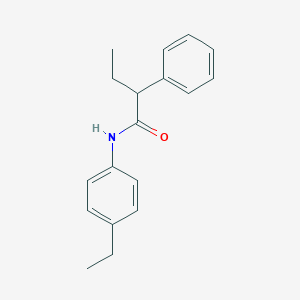


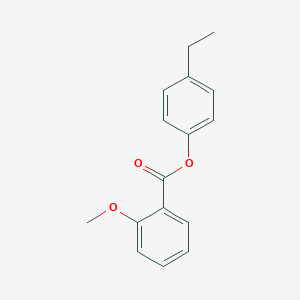
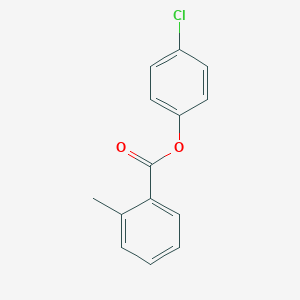
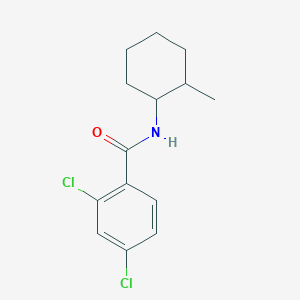
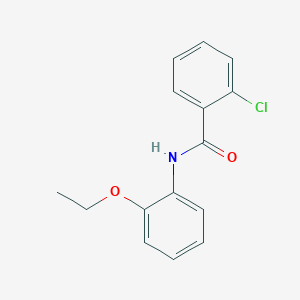
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
